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molecular formula C13H18N2O2 B8376918 6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine

6-(1,4-Dioxaspiro[4.5]dec-8-yl)pyridin-3-amine

Cat. No. B8376918
M. Wt: 234.29 g/mol
InChI Key: YULQWWIKHWORAH-UHFFFAOYSA-N
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Patent
US07795283B2

Procedure details

Wet 50% palladium on carbon (750 mg) was added to a solution of 2-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine (3.96 g, 15.11 mmol), prepared as above, in MeOH (500 mL). The reaction mixture was deoxygenated by evacuation and placed under an atmosphere of hydrogen (5 cycles) then stirred for 16 h. The mixture was filtered, and the filtrate concentrated to give the title compound (3.10 g, 87%) as a solid;
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8]([C:11]3[CH:16]=[CH:15][C:14]([N+:17]([O-])=O)=[CH:13][N:12]=3)=[CH:7][CH2:6]2)[O:4][CH2:3][CH2:2]1>[Pd].CO>[O:1]1[C:5]2([CH2:10][CH2:9][CH:8]([C:11]3[N:12]=[CH:13][C:14]([NH2:17])=[CH:15][CH:16]=3)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
3.96 g
Type
reactant
Smiles
O1CCOC12CC=C(CC2)C2=NC=C(C=C2)[N+](=O)[O-]
Name
Quantity
750 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
then stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was deoxygenated by evacuation
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O1CCOC12CCC(CC2)C2=CC=C(C=N2)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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